Home > Products > Screening Compounds P98087 > Clocapramine dihydrochloride monohydrate
Clocapramine dihydrochloride monohydrate - 65016-29-7

Clocapramine dihydrochloride monohydrate

Catalog Number: EVT-10931685
CAS Number: 65016-29-7
Molecular Formula: C28H41Cl3N4O2
Molecular Weight: 572.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clocapramine dihydrochloride monohydrate is an atypical antipsychotic agent belonging to the imidobenzyl class, primarily used in the treatment of schizophrenia. Introduced in Japan in 1974, clocapramine has also been utilized as an adjunct therapy for anxiety and panic disorders. The compound is known for its complex structure and pharmacological properties, which allow it to interact with various neurotransmitter systems in the brain .

Source and Classification

Clocapramine dihydrochloride monohydrate is classified under dibenzazepines, which are organic compounds characterized by two benzene rings linked by an azepine ring. This classification places clocapramine within a broader category of psychoactive substances that influence mood and perception. The compound's chemical formula is C28H37ClN4O2HClH2OC_{28}H_{37}ClN_4O\cdot 2HCl\cdot H_2O, with a molecular weight of approximately 572.01 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of clocapramine typically involves several steps, including the formation of intermediates and subsequent purification processes. One method includes:

  1. Preparation of Hydrolysates: Starting with a commercially available precursor, the compound undergoes hydrolysis under alkaline conditions to yield a hydrolysate.
  2. Condensation: The hydrolysate is subjected to condensation reactions to form a crude product.
  3. Crystallization: The crude product is dissolved in toluene, treated with hydrogen chloride gas, and then crystallized through controlled cooling and stirring in a solvent mixture of ketones and ethers .

This method has demonstrated high purity levels, reaching up to 99.9% after crystallization.

Molecular Structure Analysis

Structure and Data

The molecular structure of clocapramine dihydrochloride monohydrate can be represented as follows:

  • IUPAC Name: 1'-(3-{14-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-yl}propyl)-[1,4'-bipiperidine]-4'-carboximidic acid hydrate dihydrochloride
  • Chemical Formula: C28H37ClN4O2HClH2OC_{28}H_{37}ClN_4O\cdot 2HCl\cdot H_2O
  • Molecular Weight: 572.01 g/mol
  • Structural Characteristics: The compound exhibits no defined stereocenters and is classified as achiral .
Chemical Reactions Analysis

Reactions and Technical Details

Clocapramine participates in various chemical reactions typical of dibenzazepines. Its reactivity includes:

  • Acid-Base Reactions: The presence of multiple functional groups allows for protonation and deprotonation reactions, influencing its solubility and bioavailability.
  • Nucleophilic Substitution: The chlorine atom in its structure can undergo nucleophilic substitution reactions, which are essential for modifying its pharmacological properties.

These reactions are crucial for synthesizing derivatives that may enhance therapeutic efficacy or reduce side effects.

Mechanism of Action

Process and Data

Clocapramine exerts its effects primarily through antagonism at serotonin receptors (5-HT) and dopamine receptors (D2). This dual action helps regulate mood and perception by balancing neurotransmitter levels in the brain. Specifically:

  • Serotonin Receptor Interaction: Clocapramine enhances serotonergic activity, which can alleviate symptoms of depression and anxiety.
  • Dopamine Receptor Blockade: The blockade of D2 receptors is responsible for its antipsychotic effects, reducing dopaminergic hyperactivity associated with schizophrenia .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clocapramine dihydrochloride monohydrate is typically presented as a white or off-white crystalline powder.
  • Solubility: It exhibits low solubility in water (0.0055 mg/mL) but shows improved solubility in buffer solutions across varying pH levels .

Chemical Properties

  • pKa Values: The strongest acidic pKa is -4, while the strongest basic pKa is approximately 13.07, indicating significant basicity.
  • Hydrogen Bonding: It has five hydrogen bond acceptors and two donors, influencing its interaction with biological macromolecules .
Applications

Scientific Uses

Clocapramine dihydrochloride monohydrate finds applications primarily in psychiatry as an antipsychotic medication. Its uses include:

  • Treatment of Schizophrenia: It effectively manages symptoms associated with this disorder.
  • Adjunct Therapy for Depression: It is used to augment antidepressant treatments for patients experiencing anxiety or panic disorders.

Research continues into the potential for clocapramine to be repurposed or modified to enhance its therapeutic profile or reduce adverse effects associated with long-term use .

Introduction to Clocapramine Dihydrochloride Monohydrate

Nomenclature and Structural Classification

The systematic identification of clocapramine dihydrochloride monohydrate follows established chemical naming conventions that precisely define its molecular composition and hydration state. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is designated as 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride monohydrate [1] [4]. This comprehensive name delineates several key structural features: the chlorinated dibenzazepine ring system, the propyl linkage, the bipiperidine arrangement, and the terminal carboxamide functional group.

The molecular formula is C₂₈H₄₁Cl₃N₄O₂, with an average molecular weight of 572.01 g/mol and a monoisotopic mass of 570.2295097 g/mol [1] [6] [7]. The hydrate designation specifically indicates the inclusion of one water molecule (monohydrate) within the crystalline lattice, while the dihydrochloride component confirms the presence of two hydrochloric acid molecules protonating the basic nitrogen centers.

Structurally, clocapramine dihydrochloride monohydrate contains multiple distinctive components:

  • A tricyclic core featuring a chloro-substituted dihydrodibenzazepine ring system (specifically, a 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine moiety) that provides structural similarity to other tricyclic psychotropic agents
  • A flexible propyl chain (—CH₂—CH₂—CH₂—) connecting the tricyclic system to the bipiperidine unit
  • A 4-piperidinopiperidine carboxamide terminus containing the amide functionality essential for receptor interactions [4] [6] [8]

Table 1: Fundamental Structural and Chemical Properties of Clocapramine Dihydrochloride Monohydrate

PropertySpecification
IUPAC Name1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride monohydrate
CAS Registry Number65016-29-7 (dihydrochloride monohydrate) [6]
Molecular FormulaC₂₈H₄₁Cl₃N₄O₂
Molecular Weight572.01 g/mol
XLogP3-AA3.5 (predicted)
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6
Topological Polar Surface Area53.8 Ų

The compound crystallizes as a solid with defined stereochemical properties. It is achiral, containing no stereocenters or E/Z isomerism possibilities, which simplifies its synthesis and purification processes [7]. The structural complexity necessitates specialized synthetic approaches, typically involving sequential reactions including hydrolysis, condensation, and crystallization from solvent mixtures such as toluene/ketone/ether systems to achieve high purity (≥99.9%) [6]. The crystalline monohydrate form enhances stability and shelf-life compared to anhydrous formulations, making it preferable for pharmaceutical manufacturing.

Historical Development and Approval Milestones

The development of clocapramine represents a significant chapter in the evolution of antipsychotic pharmacotherapy during the mid-20th century. Synthesized as a structural analogue of carpipramine (itself derived from the iminodibenzyl class of compounds), clocapramine was specifically engineered through chlorination to enhance receptor affinity and pharmacological activity [4] [7]. The compound emerged from research laboratories of the Japanese pharmaceutical company Yoshitomi Pharmaceutical Industries (now part of Mitsubishi Tanabe Pharma Corporation), which pioneered its clinical development [4].

Clocapramine received initial regulatory approval in Japan in 1974 under the brand name Clofekton, marking its status as one of the earliest atypical antipsychotics introduced globally, preceding the United States Food and Drug Administration approval of clozapine by over 15 years [1] [4]. This approval was granted following comprehensive clinical trials demonstrating its efficacy in managing schizophrenia spectrum disorders, particularly for patients exhibiting both positive and negative symptoms. The development timeline coincided with significant advancements in understanding antipsychotic mechanisms, especially the emerging recognition that efficacy could be achieved without severe extrapyramidal side effects through balanced receptor affinity profiles [3] [4].

Table 2: Key Historical Milestones in Clocapramine Development

YearMilestone
1950sSynthesis of foundational iminodibenzyl compounds leading to antipsychotic development
1960sSystematic modification of carpipramine structure through chlorination yielding clocapramine
1974Initial approval and market introduction in Japan under brand name Clofekton
1980sExpansion of clinical applications including augmentation therapy for anxiety disorders
2000sDetailed receptor profiling establishing atypical antipsychotic classification

Unlike clozapine, which faced significant regulatory challenges following agranulocytosis concerns in the 1970s [2] [3], clocapramine maintained its approval status in Japan without major safety-related restrictions. However, its development and global recognition were indirectly influenced by the broader controversy surrounding atypical antipsychotics. Clocapramine was never submitted for regulatory approval in the United States or European markets, confining its clinical use primarily to Japan and select Asian countries [4]. This regional approval pattern significantly limited both its clinical adoption and research attention compared to contemporaneous antipsychotics like clozapine and risperidone. The compound remains officially recognized in the Japanese Pharmacopoeia and is listed in international drug compendia including DrugBank and KEGG DRUG databases [1] [7] [8].

Pharmacological Classification Within Antipsychotic Agents

Clocapramine dihydrochloride monohydrate is pharmacologically classified as an atypical antipsychotic within the subclass of iminodibenzyl derivatives [4] [8]. This classification distinguishes it from both first-generation typical antipsychotics (phenothiazines, butyrophenones) and other second-generation agents (benzisoxazoles, quinolinones). Its atypical properties stem from a receptor binding profile characterized by balanced dopamine-serotonin antagonism with preferential binding to serotonin 5-hydroxytryptamine-2A receptors relative to dopamine D2 receptors [4] [7].

Receptor binding studies utilizing radioligand displacement assays demonstrate clocapramine's multifaceted receptor interactions:

  • High-affinity antagonism at serotonin 5-hydroxytryptamine-2A receptors (Ki = 1.9 nM)
  • Potent blockade of dopamine D2 receptors (Ki = 13.0 nM)
  • Significant affinity for α1-adrenergic receptors (Ki = 1.5 nM) [4] [7]

Table 3: Receptor Binding Affinity Profile of Clocapramine

Receptor TypeAffinity (Ki value)Pharmacological Action
Serotonin 5-hydroxytryptamine-2A1.9 nMAntagonism
α1-Adrenergic1.5 nMAntagonism
Dopamine D213.0 nMAntagonism
Sigma-1 receptorModerate affinityModulation

This receptor profile confers several clinically relevant characteristics:

  • Lower Extrapyramidal Symptom Risk: The higher 5-hydroxytryptamine-2A versus D2 receptor affinity ratio reduces the propensity for drug-induced movement disorders compared to typical antipsychotics [4]
  • Broad Symptom Management: Combined dopaminergic and serotonergic activity potentially addresses both positive (hallucinations, delusions) and negative symptoms (social withdrawal, anhedonia) of schizophrenia [4] [13]
  • Adjunctive Applications: Clinical evidence supports off-label use as an augmenting agent with selective serotonin reuptake inhibitors for treatment-resistant panic disorder and anxiety, likely mediated through serotonergic modulation [4] [6]

The compound's pharmacological activity is further distinguished from typical antipsychotics by its negligible inhibition of norepinephrine or serotonin reuptake, differentiating it from tricyclic antidepressants [4]. Within the chemical classification of antipsychotics, clocapramine belongs specifically to the dibenzazepine-derived antipsychotics, sharing structural homology with clozapine but featuring distinct substitutions that alter receptor affinity and pharmacokinetics [1] [4] [8]. Its classification in the Japanese drug compendia specifically identifies it within the dopamine D2-receptor antagonist subclass of neuropsychiatric agents, while recognizing its multimodal receptor activity [8].

The dual hydrochloride salt formation enhances water solubility and bioavailability compared to the free base, while the monohydrate configuration improves crystalline stability—pharmaceutical factors that contribute to consistent receptor engagement and predictable therapeutic effects [1] [6]. This optimized salt formulation represents the standard active pharmaceutical ingredient form utilized in pharmaceutical preparations of this atypical antipsychotic agent.

Properties

CAS Number

65016-29-7

Product Name

Clocapramine dihydrochloride monohydrate

IUPAC Name

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride

Molecular Formula

C28H41Cl3N4O2

Molecular Weight

572.0 g/mol

InChI

InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2

InChI Key

SWCNPPOGIXOVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.